N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine
Description
N-{[4-(Pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine is an oxime derivative characterized by a hydroxylamine group (N–OH) forming an imine (methylidene) bond with a benzaldehyde moiety substituted at the para position with a pyridin-4-ylmethoxy group.
Properties
IUPAC Name |
(NE)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-1-3-13(4-2-11)17-10-12-5-7-14-8-6-12/h1-9,16H,10H2/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLLYKPNQNQPM-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine (C13H12N2O2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring and a phenylmethoxy group linked through a methylene bridge to a hydroxylamine moiety. The synthesis typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, conducted in aqueous or alcoholic media at room temperature or slightly elevated temperatures. The product is purified through recrystallization or chromatography .
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : It acts as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis, making it a candidate for anti-melanogenic applications. This property is particularly relevant in the treatment of skin disorders related to hyperpigmentation .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, influencing their activity:
- Tyrosinase Inhibition : The inhibition of tyrosinase by this compound has been confirmed through various assays, demonstrating a concentration-dependent effect on enzyme activity. The mechanism involves competitive inhibition where the compound binds at the active site of the enzyme, preventing substrate access .
Table 1: Biological Activity Summary
Case Study: Tyrosinase Inhibition
In a study assessing the inhibitory effects on mushroom tyrosinase, this compound demonstrated an IC50 value comparable to known inhibitors like kojic acid. The Lineweaver–Burk plots indicated that the compound competes with L-DOPA for binding to tyrosinase, confirming its role as a competitive inhibitor .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those involving nitrogen-containing functional groups .
- Chemical Reactions : It can undergo oxidation to form nitroso or nitro derivatives, reduction to amines, and substitution reactions involving electrophilic or nucleophilic agents .
Biology
- Biochemical Probes : Due to its ability to interact with biological macromolecules, this compound is investigated as a potential biochemical probe for studying enzyme activities and protein interactions .
Medicine
- Therapeutic Potential : Research has explored its antimicrobial and anticancer properties. For instance, derivatives related to this compound have shown promising results as tyrosinase inhibitors, which are relevant for treating pigmentation disorders .
Industry
- Novel Materials Development : Its unique chemical properties allow for applications in developing new materials and chemical processes that require specific reactivity profiles .
Tyrosinase Inhibition
A relevant study evaluated hydroxypyridine derivatives as tyrosinase inhibitors, crucial for melanin biosynthesis. Although N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine was not directly tested, similar compounds exhibited IC50 values ranging from 1.60 μM to 2.04 μM, indicating potential for future research into this compound's efficacy in treating pigmentation disorders .
Summary Table of Biological Activities
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The pyridin-4-ylmethoxy substituent distinguishes the target compound from analogs with different para-substituents. Key comparisons include:
*Calculated based on standard atomic weights.
- Electron-Withdrawing vs. Donating Groups: The nitro (NO₂) and trifluoromethyl (CF₃) groups (electron-withdrawing) reduce electron density on the aromatic ring, decreasing the oxime nitrogen’s basicity. This may hinder coordination chemistry but enhance stability toward oxidation .
Steric and Hydrophobic Effects :
- The pyridin-4-ylmethoxy group introduces steric bulk and hydrophilicity due to the pyridine nitrogen, which may enhance solubility in polar solvents or biological matrices compared to purely alkyl or aryl substituents .
- The trifluoromethyl group (CF₃) enhances lipophilicity, favoring membrane permeability in drug candidates .
Structural and Crystallographic Insights
- Crystal Packing : In (E)-N-[3-methyl-1-phenylpyrazol-4-yl]methylidene]hydroxylamine, hydrogen bonds (O–H···N) and C–H···π interactions stabilize tetrameric assemblies, influencing solubility and melting points . Similar interactions are expected in the target compound due to the pyridine nitrogen’s lone pairs.
- Dihedral Angles : Substituents like pyridin-4-ylmethoxy may increase steric hindrance, altering dihedral angles between aromatic planes and affecting conjugation or photophysical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
